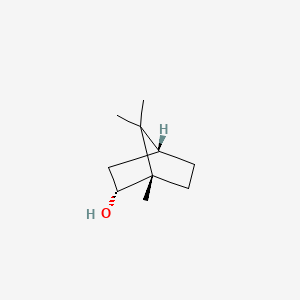

DL-2-Bornanol

描述

属性

CAS 编号 |

6627-72-1 |

|---|---|

分子式 |

C10H18O |

分子量 |

154.25 g/mol |

IUPAC 名称 |

(1S,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8-,10-/m1/s1 |

InChI 键 |

DTGKSKDOIYIVQL-NQMVMOMDSA-N |

手性 SMILES |

C[C@]12CC[C@@H](C1(C)C)C[C@H]2O |

规范 SMILES |

CC1(C2CCC1(C(C2)O)C)C |

沸点 |

212 °C Sublimes |

颜色/形态 |

White to off-white crystals White translucent lumps White solid Tablets from petroleum ethe |

密度 |

Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/ 1.10 g/cm cu at 20 °C |

闪点 |

150 °F (60 °C) /closed cup/ |

熔点 |

202 °C Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/ 216 °C Crystals from petroleum ether. sublimes on heating, MP: 212 °C (in a sealed tube). Practically insoluble in water. Readily soluble in alcohol, ether, chloroform /dl-Isoborneol/ Crystals from petroleum ether. MP: 214 °C. Approx optical rotation: +34.3 deg in alcohol solution /d-Isoborneol/ Crystals from petroleum ether. MP: 214 °C; Approx optical rotation -34.3 deg in alcohol solution /l-Isoborneol/ |

物理描述 |

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes. Liquid Other Solid White translucent solid; [Hawley] White solid; [Hawley] Solid; [Merck Index] Chunks or powder; [Alfa Aesar MSDS] White to off-white crystals; piney camphoraceous aroma |

溶解度 |

In water, 738 mg/L at 25 °C Slightly soluble in propylene glycol Soluble in alcohol and ether In water, 7.38X10-4 mg/L at 25 °C /l-Isoborneol/ In water, 7.4X10-4 mg/L at 25 °C /d-Isoborneol/ Insoluble in water More soluble in most solvents than borneol Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils Soluble (in ethanol) |

蒸汽压力 |

0.03 [mmHg] 5.02X10-2 mm Hg at 25 °C |

产品来源 |

United States |

Synthetic Methodologies and Industrial Production of Dl 2 Bornanol

Conventional Chemical Synthesis Routes

The traditional approaches to synthesizing DL-2-Bornanol focus on two main strategies: the reduction of bicyclic ketones and the structural rearrangement of other terpenes. These methods are well-established and form the basis of industrial production.

Reduction of Camphor (B46023) and Related Ketones

The reduction of camphor is a common and extensively studied method for producing a mixture of the diastereomers borneol and isoborneol (B83184), from which this compound (the endo isomer) can be isolated. cerritos.edumagritek.comwpmucdn.com This process involves the conversion of the ketone functional group in camphor to a secondary alcohol.

The reduction of camphor yields two diastereomeric products: borneol and isoborneol. cerritos.edu The stereochemical outcome of the reduction is determined by the direction of hydride attack on the carbonyl carbon. Attack from the less sterically hindered bottom face (endo attack) results in the formation of isoborneol (the exo product), while attack from the more hindered top face (exo attack), shielded by the gem-dimethyl bridge, yields borneol (the endo product). cerritos.eduwpmucdn.com

The diastereoselectivity of this reaction is highly dependent on the reducing agent used and the reaction conditions. For instance, the reduction of camphor with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) typically results in isoborneol as the major product. magritek.comwpmucdn.com This is attributed to the steric hindrance posed by the methyl groups on the one-carbon bridge, which favors the approach of the hydride from the less hindered endo side. cerritos.edu Some studies have reported diastereomeric ratios of isoborneol to borneol as high as 85:15 and even 75:25. magritek.comwpmucdn.com Theoretical studies have been conducted to better understand the mechanism and diastereoselectivity of NaBH₄ reductions. researchgate.net

Table 1: Diastereoselectivity in Camphor Reduction with Sodium Borohydride

| Reducing Agent | Solvent | Major Product | Diastereomeric Ratio (Isoborneol:Borneol) |

| Sodium Borohydride (NaBH₄) | Methanol | Isoborneol | ~75:25 to 85:15 magritek.comwpmucdn.com |

| Sodium Borohydride (NaBH₄) | Ethanol | Isoborneol | - researchgate.net |

Note: The exact ratio can vary based on specific reaction conditions.

Various reducing agents can be employed for the conversion of camphor to borneol and isoborneol, with their reactivity influencing the reaction's efficiency and stereoselectivity. The most commonly used reducing agents are complex metal hydrides.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, capable of reducing aldehydes and ketones. wpmucdn.comwvu.edu It is often preferred for its ease of handling and its ability to be used in protic solvents like methanol or ethanol. cerritos.eduresearchgate.net The reaction with NaBH₄ is typically fast and irreversible. wikipedia.org

Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent than NaBH₄, LiAlH₄ can reduce a wider range of functional groups, including carboxylic acids and esters. wpmucdn.com Due to its high reactivity, it must be used in anhydrous, non-protic solvents. In the context of camphor reduction, LiAlH₄ has been shown to produce a mixture of isoborneol and borneol. inflibnet.ac.in

Aluminum Hydride (AlH₃): This reagent has been used in the reduction of camphor derivatives, demonstrating high diastereoselectivity in certain reactions. nih.govlookchem.com

Rearrangement Reactions from Pinene Precursors

An alternative industrial route to bornanol derivatives involves the acid-catalyzed rearrangement of pinenes, which are abundant and readily available monoterpenes. caf.ac.cnresearchgate.net

The Wagner-Meerwein rearrangement is a classic carbocation-mediated 1,2-rearrangement that is fundamental to the chemistry of bicyclic terpenes. wikipedia.orglscollege.ac.in In the context of bornanol synthesis, this rearrangement is key to transforming the pinene skeleton into the bornane framework. sioc-journal.cnlibretexts.org For example, the acid-catalyzed reaction of α-pinene can lead to the formation of a carbocation intermediate that undergoes a Wagner-Meerwein shift to yield a bornyl cation, which can then be trapped by a nucleophile to form a bornyl ester. libretexts.orgmsu.edu The study of the conversion of isoborneol to camphene (B42988) was instrumental in elucidating this rearrangement. wikipedia.org

In industrial processes, pinenes (both α- and β-isomers) are treated with an acid, often in the presence of an esterifying agent, to produce bornyl esters. caf.ac.cnresearchgate.net These esters can then be saponified to yield borneol. A variety of acids and catalysts have been investigated to optimize this transformation.

Solid superacids, such as sulfated zirconia (SO₄²⁻/ZrO₂) and sulfated titania-silica (SO₄²⁻/TiO₂-SiO₂), have been shown to be effective catalysts for the synthesis of borneol from α-pinene and β-pinene. caf.ac.cnresearchgate.net For instance, using a SO₄²⁻/ZrO₂-CeO₂ catalyst with β-pinene resulted in a product with a higher ratio of borneol to isoborneol. caf.ac.cn Another study using a SO₄²⁻/TiO₂-SiO₂ catalyst with α-pinene achieved a borneol yield of 58.14%. researchgate.net The acid-catalyzed addition of acetic acid to camphene, which itself can be derived from pinene, also yields isobornyl acetate (B1210297), an important precursor. atamanchemicals.com

Table 2: Catalysts in Acid-Catalyzed Borneol Synthesis from Pinene

| Pinene Isomer | Catalyst | Product Yield (Borneol) | Borneol:Isoborneol Ratio |

| β-Pinene | SO₄²⁻/ZrO₂-CeO₂ | 56.1% (total product) | 46.0:23.2 caf.ac.cn |

| α-Pinene | SO₄²⁻/TiO₂-SiO₂ | 58.14% | - researchgate.net |

Note: Yields and ratios are dependent on specific reaction conditions.

Synthesis of this compound Esters and Other Derivatives

The hydroxyl group of this compound provides a reactive site for the synthesis of a wide array of derivatives, most notably esters. These derivatives are of interest for their potential applications as fragrances, flavoring agents, and chiral auxiliaries in asymmetric synthesis.

Esterification Reactions and Optimization

The esterification of this compound is a fundamental transformation that involves reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The bornyl group (C10H17) is derived from borneol by the removal of the hydroxyl group and is also known as 2-bornyl. wikipedia.org Bornyl acetate is a common ester derivative of borneol. wikipedia.org

The optimization of these reactions often focuses on maximizing yield and purity while minimizing reaction times and the use of harsh reagents. Key parameters that are typically fine-tuned include the choice of catalyst (e.g., acid catalysts like sulfuric acid or base catalysts), reaction temperature, and the molar ratio of reactants. The use of milder methods, such as enzyme-catalyzed esterification, is also an area of active research to develop more sustainable and selective processes.

For instance, research into the intramolecular trans-esterification of related dihydroxybornane monoacrylate esters provides insights into the reactivity and potential for selective ester formation. researchgate.net

Stereochemical Control in Derivative Synthesis

Maintaining or controlling the stereochemistry at the C2 position of the bornane skeleton is a critical aspect of synthesizing optically active bornanol derivatives. The inherent chirality of borneol, which exists as (+)-borneol and (-)-borneol (B1667373) enantiomers, makes it a valuable chiral starting material. wikipedia.org

The stereochemical outcome of derivative synthesis can be influenced by several factors, including the choice of reagents and reaction conditions. For example, in nucleophilic substitution reactions at the C2 position, the stereochemistry can either be retained or inverted depending on the reaction mechanism (SN1 vs. SN2).

The synthesis of 2-methylisoborneol, a related terpenoid, highlights the importance of stereochemical control. The enzymatic conversion of enantiomerically pure precursors demonstrated that (R)-2-Me-LPP is the specific intermediate for the biosynthesis of 2-methylisoborneol. beilstein-journals.org This level of stereochemical precision is often desired in the synthesis of bornanol derivatives for applications where specific stereoisomers are required.

Chemoenzymatic and Biocatalytic Approaches

In recent years, chemoenzymatic and biocatalytic methods have emerged as powerful and sustainable alternatives to traditional chemical synthesis for producing this compound and its derivatives. These approaches leverage the high selectivity and efficiency of enzymes and microorganisms.

Enzymatic Reduction of Camphor Analogs

The reduction of camphor and its analogs is a common method for producing borneol. wikipedia.orglookchem.com While chemical reducing agents like sodium borohydride can be used, they often lead to a mixture of diastereomers, namely borneol and isoborneol. wikipedia.orgmagritek.com A typical laboratory procedure involves the reduction of camphor with sodium borohydride in methanol, which produces a mixture of isoborneol and borneol. magritek.com

Enzymatic reductions offer a significant advantage in terms of stereoselectivity. Borneol dehydrogenases (BDHs) are enzymes capable of catalyzing the stereoselective reduction of camphor. nih.gov Researchers have successfully engineered BDH variants with high enantioselectivity, enabling the kinetic resolution of racemic camphor to produce enantiopure camphor and, consequently, enantiopure borneol. nih.gov One study reported the creation of enantioselective enzyme variants with E-values greater than 100, which were used for the enzymatic kinetic resolution of a camphor racemate, yielding (-)-camphor (B167293) with an enantiomeric excess of over 99%. nih.gov

Table 1: Comparison of Camphor Reduction Methods

| Method | Reducing Agent | Typical Product(s) | Key Advantage |

| Chemical Reduction | Sodium Borohydride (NaBH4) | Mixture of Borneol and Isoborneol | Fast and irreversible wikipedia.org |

| Enzymatic Reduction | Borneol Dehydrogenase (BDH) | Stereoselective production of a single borneol enantiomer | High enantioselectivity nih.gov |

Microbial Transformation Pathways to Bornanol Derivatives

Microbial transformation utilizes whole microbial cells to carry out specific chemical modifications on a substrate. medcraveonline.com This approach is advantageous due to the wide variety of enzymatic machinery present in microorganisms, which can catalyze complex reactions with high regio- and stereoselectivity. nih.govmdpi.com

Various microorganisms, including bacteria and fungi, have been shown to transform a range of organic compounds, including terpenes. medcraveonline.comnih.gov For instance, the biotransformation of related monoterpenes has been demonstrated using various fungal species. nih.gov Microbial transformations can introduce hydroxyl groups or perform other modifications on the bornane skeleton, leading to a diverse array of bornanol derivatives. researchgate.netnih.gov The process typically involves incubating the substrate with a selected microbial culture and then isolating the transformed products. medcraveonline.com

Desymmetrization of Meso-Compounds with Biocatalysts in Bornanol Synthesis

The desymmetrization of meso-compounds is a powerful strategy for generating chiral molecules from achiral starting materials. mdpi.comresearchgate.netanr.fr This approach involves the selective modification of one of two identical functional groups in a meso-compound, thereby breaking the molecule's symmetry and creating one or more stereocenters. mdpi.com

Biocatalysts, particularly lipases, are widely used for the desymmetrization of meso-diols through selective acylation or hydrolysis. mdpi.com This strategy can be applied to the synthesis of chiral intermediates for bornanol derivatives. Although direct examples for this compound are not prevalent in the provided context, the principle is highly relevant. For example, the desymmetrization of a meso-diol containing a bicyclic scaffold similar to the bornane skeleton could provide an enantiomerically enriched precursor to a specific bornanol derivative. This biocatalytic approach is recognized as a reliable and efficient method for preparing valuable chiral compounds. mdpi.comresearchgate.net

Emerging Synthetic Strategies for Bornanol Scaffolds

The bornanol scaffold, a rigid bicyclic framework, is a valuable chiral building block in organic synthesis. Beyond the classic reduction methods, research is focused on developing more advanced and efficient strategies to construct and functionalize these and other complex polycyclic scaffolds. These emerging strategies often aim to build molecular complexity rapidly through cascade reactions or employ novel catalytic systems.

One-Pot Cascade Reactions

Modern synthetic chemistry emphasizes efficiency and sustainability, with one-pot reactions being a key area of development. frontiersin.org These reactions allow for the construction of multiple rings and stereocenters in a single synthetic operation, avoiding the need for isolation and purification of intermediates. Strategies involving alkyne annulations and cascade cyclizations are being explored to build complex polycyclic natural product scaffolds. researchgate.net For example, gold-catalyzed cascade cyclizations have been used to create fused tricyclic systems from simple starting materials like 1,5-dienes and acetylene (B1199291) in a diastereoselective manner. frontiersin.org While not always directly targeting bornanol, these methodologies provide a powerful toolkit for creating similarly complex and rigid scaffolds that are characteristic of terpenes. frontiersin.orgresearchgate.net

Use in Asymmetric Synthesis

Derivatives of bornanol isomers, particularly isoborneol, are utilized as chiral ligands in asymmetric synthesis. chemeurope.com This represents a strategic use of the bornanol scaffold rather than its direct synthesis. For instance, compounds like (2S)-(−)-3-exo-(morpholino)isoborneol (MIB) and (2S)-(−)-3-exo-(dimethylamino)isoborneol (DAIB) are derived from the bornanol framework and serve as highly effective chiral auxiliaries or ligands in various asymmetric transformations. chemeurope.com The development of new reactions that can leverage these existing chiral scaffolds is an ongoing area of research, expanding the utility of the bornane skeleton in creating enantiomerically pure molecules for pharmaceuticals and other applications.

Bio-inspired Synthesis and Scaffolding for Tissue Engineering

There is growing interest in using natural product scaffolds, including those from the terpene family, as frameworks for developing new bioactive molecules and materials. nih.govrsc.org In fields like bone tissue engineering, synthetic scaffolds are designed to mimic the structure of natural tissues to promote healing. nih.gov The principles of creating hierarchical and multi-material scaffolds could be applied to bornanol-based polymers or composites. nih.govmdpi.com The inherent rigidity and defined three-dimensional structure of the bornanol scaffold make it an interesting, though not yet widely explored, candidate for inclusion in the design of novel biomaterials. rsc.org The focus is on building bioactive elements into synthetic scaffolds, a strategy that could potentially incorporate the structural features of compounds like bornanol. rsc.org

Table 2: Overview of Emerging Strategies Involving Bornanol and Related Scaffolds

| Strategy | Description | Key Features | Potential Application |

| One-Pot Polycyclization | Construction of complex, multi-ring systems in a single reaction vessel via cascade reactions. frontiersin.org | High efficiency, atom economy, rapid build-up of molecular complexity. researchgate.net | Synthesis of novel natural product-like scaffolds. frontiersin.org |

| Asymmetric Catalysis | Use of chiral derivatives of bornanol isomers as ligands or auxiliaries to control stereochemistry. chemeurope.com | High enantioselectivity, transfer of chirality from the scaffold to the product. | Creation of enantiopure pharmaceuticals and fine chemicals. chemeurope.com |

| Bioactive Scaffolding | Incorporation of natural product-like structures into materials for biomedical applications. rsc.orgmdpi.com | Biocompatibility, defined 3D structure, potential for functionalization. nih.gov | Development of advanced materials for tissue engineering. nih.govrsc.org |

Chirality, Stereochemistry, and Enantiomeric Resolution of Bornanol Systems

Chirality of Bornane Skeleton and Stereocenters in DL-2-Bornanol

The chirality of this compound originates from its rigid bornane (1,7,7-trimethylbicyclo[2.2.1]heptane) skeleton. This bicyclic framework is inherently chiral due to the presence of two chiral bridgehead carbon atoms (C1 and C4). In addition to the chirality of the carbon framework, the substitution of a hydroxyl group at the C2 position introduces another stereocenter. A carbon atom that is bonded to four different groups is known as a chiral or asymmetric carbon. gcms.cz Molecules that possess one or more of these chiral centers are themselves chiral. gcms.cz

In the case of 2-bornanol, the carbon atom C2 is bonded to a hydrogen atom, a hydroxyl group, the C1 bridgehead, and the C3 methylene (B1212753) group, creating a chiral center. The combination of the chiral skeleton and the C2 stereocenter results in a complex stereochemical system.

Enantiomeric Forms of Bornanol and Isobornanol

The term "2-bornanol" can describe four distinct stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other, distinguished by the orientation of the hydroxyl group at C2.

Bornanol (or endo-2-Bornanol) : The hydroxyl group is in the endo position, oriented toward the six-membered ring containing the gem-dimethyl group at C7. The two enantiomers are (1R,2-endo,4R)-(-)-Bornanol and (1S,2-endo,4S)-(+)-Bornanol.

Isobornanol (or exo-2-Bornanol) : The hydroxyl group is in the exo position, oriented away from the C7 gem-dimethyl bridge. The two enantiomers are (1R,2-exo,4R)-(+)-Isobornanol and (1S,2-exo,4S)-(-)-Isobornanol.

This compound is a racemic mixture, meaning it contains equal amounts of the (1R,2-endo,4R)-(-)-Bornanol and (1S,2-endo,4S)-(+)-Bornanol enantiomers. chemspider.com The separation and analysis of these enantiomers are critical in fields such as asymmetric synthesis and fragrance chemistry, where different enantiomers can have distinct biological or olfactory properties.

Chromatographic Resolution Techniques for Bornanol Enantiomers

The separation of enantiomers, known as chiral resolution, is essential for obtaining enantiomerically pure substances. chromatographyonline.comchiralpedia.com Chromatographic methods are among the most powerful and widely used techniques for this purpose. chiralpedia.comresearchgate.net These techniques utilize a chiral environment, typically a chiral stationary phase (CSP), that interacts differently with each enantiomer, leading to different retention times and thus, separation. chiralpedia.com

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and common method for enantiomeric separation. chiralpedia.com It is particularly effective for resolving non-volatile compounds. chiralpedia.com The separation is achieved by using a column packed with a chiral stationary phase (CSP). chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used. For instance, a cellulose tris(3,5-dimethylphenylcarbamate)-coated CSP has demonstrated effective separation of isobornanol enantiomers. nih.gov

The efficiency of the separation is influenced by several factors, including the composition of the mobile phase, column temperature, and flow rate. nih.govsigmaaldrich.com For the separation of isoborneol (B83184) enantiomers, it was found that lower temperatures and lower concentrations of alcohol modifiers (like ethanol) in the mobile phase improved resolution. nih.gov Optimization of these parameters is crucial for achieving baseline separation of the enantiomeric peaks. scirp.org

Table 1: Example HPLC Conditions for Chiral Resolution

| Parameter | Condition |

|---|---|

| Column | Chiralpak AS-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-hexane, ethanol, 2-propanol, trifluoroacetic acid (84:12:4:0.1 v/v/v/v) scirp.org |

| Flow Rate | 1.0 mL/min scirp.org |

| Temperature | 30°C scirp.org |

| Detection | UV at 230 nm scirp.org |

This table provides an illustrative example of HPLC conditions and may not be specific to this compound.

Gas chromatography (GC) is a highly sensitive and efficient technique for the analysis of volatile compounds like bornanol and its isomers. chromatographyonline.comresearchgate.net Chiral resolution in GC is accomplished using capillary columns coated with a chiral stationary phase (CSP). gcms.cznih.gov Modified cyclodextrins are the most common and versatile CSPs for GC. chromatographyonline.comnih.gov These cyclodextrin (B1172386) derivatives are incorporated into a polysiloxane backbone to create phases with high enantioselectivity. nih.gov

The separation mechanism in chiral GC involves the formation of transient diastereomeric complexes between the enantiomers and the CSP through interactions like hydrogen bonding or inclusion. nih.gov The different stabilities of these complexes result in different retention times, allowing for separation. uni-muenchen.de The choice of the specific cyclodextrin derivative is critical, as different derivatives provide unique selectivities for various classes of compounds. chromatographyonline.com

Analytical Determination of Enantiomeric Excess (ee)

Following chromatographic separation, the enantiomeric excess (ee) of a chiral substance can be determined. Enantiomeric excess is a measure of the purity of a sample, indicating how much more of one enantiomer is present compared to the other. wikipedia.org It is calculated from the relative amounts of each enantiomer, which are typically determined from the peak areas in the chromatogram. nih.gov

The formula for percent enantiomeric excess is:

% ee = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations or, more practically, the integrated peak areas of the R- and S-enantiomers, respectively. wikipedia.org

A racemic mixture, which has equal amounts of both enantiomers, has an ee of 0%, while a completely pure single enantiomer has an ee of 100%. wikipedia.org For example, a sample containing 70% of one enantiomer and 30% of the other has an enantiomeric excess of 40%. wikipedia.org Accurate determination of ee is most commonly achieved using chiral HPLC or chiral GC, as these methods can physically separate the enantiomers, allowing for their individual quantification by a detector. nih.gov The resolution between the enantiomer peaks is a critical factor for accurate quantification; a higher resolution value (ideally >1.5) ensures that the peak areas can be integrated without overlap, leading to a reliable ee value. researchgate.net

Chemical Reactivity and Derivatization of Dl 2 Bornanol

Oxidation Reactions to Ketonic Derivatives (e.g., Camphor)

The oxidation of the secondary alcohol group in DL-2-bornanol to a ketone is a primary and well-established reaction, yielding the commercially significant compound, camphor (B46023). utdallas.eduwpmucdn.com This transformation involves the conversion of the hydroxyl group (-OH) into a carbonyl group (C=O). utdallas.edu Various oxidizing agents can accomplish this, with common laboratory and industrial methods employing reagents like hypochlorous acid (generated from sodium hypochlorite (B82951) and acetic acid) or chromic and nitric acid. chemdad.comguidechem.comwvu.edu

The reaction with sodium hypochlorite, often in the form of household bleach, is considered a "green" and environmentally friendly method. wpmucdn.com The mechanism is thought to proceed through an alkyl hypochlorite intermediate, which then undergoes an E2 elimination to form the ketone. wvu.edu Another efficient and eco-friendly oxidizing system utilizes Oxone in the presence of a sodium chloride catalyst. wpmucdn.com

The progress of the oxidation can be monitored using techniques like infrared (IR) spectroscopy, which shows the disappearance of the alcohol's O-H stretch and the appearance of the ketone's strong C=O stretching band. utdallas.edu The resulting camphor is typically a white, crystalline solid with a characteristic odor. guidechem.com

Table 1: Common Oxidizing Agents for the Conversion of this compound to Camphor

| Oxidizing Agent | Conditions | Reference |

| Sodium Hypochlorite (Bleach) & Acetic Acid | Acidic environment | wvu.edu |

| Chromic Acid | Not specified | chemdad.comguidechem.com |

| Nitric Acid | Not specified | chemdad.comguidechem.com |

| Oxone & Sodium Chloride | Catalytic | wpmucdn.com |

Esterification and Transesterification Reactions

This compound readily undergoes esterification with various carboxylic acids to form the corresponding bornyl esters. chemdad.comguidechem.com These esters are significant in the fragrance and pharmaceutical industries. mdpi.comresearchgate.net

Synthesis of Bornyl Esters

The synthesis of bornyl esters is typically achieved through Fischer esterification, where this compound is heated with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chembam.comwikipedia.org This is a reversible reaction, and to drive the equilibrium towards the ester product, an excess of the alcohol or removal of water is often employed. wikipedia.org

Alternative methods for synthesizing bornyl esters include using DIC/DMAP (N,N'-diisopropylcarbodiimide/4-dimethylaminopyridine) or thionyl chloride (SOCl2), with the DIC/DMAP method noted for being faster and providing high yields. researchgate.net Industrially, bornyl esters are also produced via the Wagner-Meerwein rearrangement of pinenes with dilute acid, followed by hydrolysis of the resulting esters. chemdad.comguidechem.com

Reaction Kinetics and Thermodynamics of Ester Formation

The kinetics of ester formation are influenced by the structure of both the alcohol and the carboxylic acid. chembam.com For the synthesis of isobornyl laurate from camphene (B42988) (which rearranges to isoborneol) and lauric acid using a titanium sulfate (B86663) catalyst, the reaction was found to follow apparent first-order kinetics in the initial hours. mdpi.com The activation energy for this specific reaction was determined to be 31.01 kJ/mol. mdpi.com

The thermodynamics of esterification are governed by the equilibrium constant of the reaction. nih.gov In Fischer esterification, the equilibrium constant is typically around 5 for common esters like ethyl acetate (B1210297). wikipedia.org The reaction is reversible, and the position of the equilibrium can be manipulated according to Le Châtelier's principle. wikipedia.org

Table 2: Kinetic Data for Isobornyl Laurate Synthesis

| Parameter | Value | Conditions | Reference |

| Reaction Order | Apparent First-Order (initial 9h) | n(lauric acid):n(camphene) = 2.5:1, m(titanium sulfate):m(camphene) = 0.25:1, 80 °C | mdpi.com |

| Activation Energy (Ea) | 31.01 kJ/mol | Not specified | mdpi.com |

Etherification Reactions

While less extensively documented in the initial search results than oxidation and esterification, etherification of this compound is a feasible reaction. As an alcohol, this compound can react with suitable reagents to form ethers. For instance, the synthesis of epi-isoborneol neopentyl ether has been reported, highlighting the potential for forming ether linkages at the hydroxyl position. researchgate.net This reaction typically involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide or another suitable electrophile.

Mechanisms of Rearrangement and Elimination Reactions

The bicyclic structure of this compound makes it susceptible to rearrangement and elimination reactions, particularly under acidic conditions. The most prominent of these is the Wagner-Meerwein rearrangement. wikipedia.orgsioc-journal.cn

This rearrangement is a class of carbocation 1,2-rearrangement where an alkyl or hydrogen group migrates from one carbon to an adjacent carbon. wikipedia.org In the context of bornanol, protonation of the hydroxyl group followed by the loss of water generates a secondary carbocation. This carbocation can then undergo a Current time information in Bangalore, IN.researchgate.net-shift to form a more stable tertiary carbocation, which can then be trapped by a nucleophile or lose a proton to form an alkene like camphene. wikipedia.orgjk-sci.com This rearrangement is a key step in the industrial synthesis of bornyl esters from pinenes. chemdad.comguidechem.com

Elimination reactions of this compound derivatives can proceed via mechanisms like the E2 pathway, which requires an anti-periplanar arrangement between the proton being removed and the leaving group. youtube.com The rigid bicyclic framework of the bornane system can influence the feasibility and outcome of such eliminations.

Role as a Precursor for Complex Organic Molecules

This compound serves as a valuable starting material for the synthesis of more complex organic molecules. lookchem.com Its rigid chiral framework makes it a useful chiral auxiliary in asymmetric synthesis. The conversion of borneol to camphor provides a ketone that can undergo a variety of further reactions. wpmucdn.com

The ability to undergo rearrangements like the Wagner-Meerwein rearrangement has been strategically employed in the total synthesis of complex natural products, particularly terpenoids and steroids. sioc-journal.cn This rearrangement allows for the efficient construction of challenging ring systems and quaternary carbon stereocenters. sioc-journal.cn Furthermore, derivatives of borneol, such as bornyl esters, have shown biological activities and are targets for synthesis. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Bornanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationmagritek.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like DL-2-Bornanol. mdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecule's proton and carbon skeletons. mdpi.commdpi.com

Proton Nuclear Magnetic Resonance (¹H NMR) Analysismagritek.com

¹H NMR spectroscopy is instrumental in identifying the number of unique protons and their connectivity within the this compound structure. The chemical shifts (δ) of the protons are influenced by their local electronic environment. For instance, the proton attached to the carbon bearing the hydroxyl group (C2-H) is a diagnostic signal. magritek.com In a typical ¹H NMR spectrum of isoborneol (B83184) in deuterated chloroform (B151607) (CDCl₃), this proton appears as a multiplet around 3.6 ppm. magritek.comchemicalbook.com The other protons on the bicyclic ring and the methyl groups resonate at higher fields (lower ppm values). mdpi.comresearchgate.net

Complete assignment of all proton signals has been achieved through various NMR experiments, including two-dimensional techniques like COSY (Correlation Spectroscopy), which reveals proton-proton coupling networks. mdpi.comchemicalbook.com The chemical shifts can be influenced by the solvent used and by derivatization of the hydroxyl group. mdpi.commdpi.com For example, acetylation of the hydroxyl group causes downfield shifts for many of the ring protons. mdpi.comresearchgate.net

Interactive Data Table: ¹H NMR Chemical Shifts for this compound (as Isoborneol) in CDCl₃

| Proton Assignment | Chemical Shift (ppm) |

| H-2 | 3.615 |

| H-4 | 1.710 |

| H-8 | 1.016 |

| H-9 | 0.818 |

| H-10 | 0.901 |

Note: The table provides representative chemical shifts. Exact values can vary slightly based on experimental conditions. The assignments are based on published literature. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysismagritek.com

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum. The carbon attached to the hydroxyl group (C2) is significantly deshielded and appears at a lower field, typically around 79.92 ppm in CDCl₃. oc-praktikum.de The carbons of the three methyl groups appear at high field, between 11 and 21 ppm. oc-praktikum.de Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and HMQC (Heteronuclear Multiple Quantum Coherence) are used to distinguish between CH, CH₂, and CH₃ groups and to correlate each carbon to its directly attached protons, respectively, aiding in the unambiguous assignment of the carbon spectrum. mdpi.com

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound (as Isoborneol) in CDCl₃

| Carbon Assignment | Chemical Shift (ppm) |

| C1 | 48.97 |

| C2 | 79.92 |

| C3 | 40.41 |

| C4 | 45.05 |

| C5 | 27.25 |

| C6 | 33.92 |

| C7 | 46.35 |

| C8 (1-methyl) | 11.33 |

| C9 (7-methyl) | 20.12 |

| C10 (7-methyl) | 20.49 |

Note: The table provides representative chemical shifts based on data for the isoborneol isomer. oc-praktikum.de

Mass Spectrometry (MS) for Molecular Fragmentation Studiesresearchgate.netnist.govresearchgate.net

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. nist.gov In electron ionization (EI) mass spectrometry, this compound is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum displays the molecular ion (M⁺) peak and a series of fragment ion peaks, which are characteristic of the molecule's structure. The NIST WebBook provides access to the mass spectrum of isoborneol, which can be used as a reference. nist.gov Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing isoborneol, particularly in complex mixtures. atamanchemicals.comnih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determinationnih.govsci-hub.se

Vibrational circular dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us This technique is particularly valuable for determining the absolute configuration (the specific three-dimensional arrangement of atoms) of enantiomers, which are non-superimposable mirror images of each other. nih.govnih.gov

The VCD spectrum of one enantiomer is a mirror image of the other. nih.gov By comparing the experimentally measured VCD spectrum of a sample to the spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the molecule in solution can be unambiguously determined. biotools.usschrodinger.com This method has been successfully applied to isoborneol enantiomers, where the experimental VCD spectrum of an enantiomer separated by chiral HPLC was matched with the calculated spectrum based on its specific (e.g., 1S, 2S, 4S) configuration. atamanchemicals.comatamankimya.comlookchem.com VCD offers an advantage over other methods like X-ray crystallography as it can be performed on samples in solution and does not require crystallization. biotools.us

Chromatographic Techniques for Purity and Isomer Analysismagritek.comresearchgate.netnist.govresearchgate.net

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. For this compound, both gas and liquid chromatography are widely used.

Gas Chromatography (GC) is frequently employed to separate the diastereomers borneol and isoborneol and to determine their ratio in a mixture, for example, after the reduction of camphor (B46023). magritek.com GC can also be used to separate the enantiomers of isoborneol, often after derivatization with a chiral reagent. sci-hub.se The use of chiral GC columns can also achieve the separation of all four stereoisomers: (+)-isoborneol, (-)-isoborneol, (+)-borneol, and (-)-borneol (B1667373). sci-hub.se GC coupled with mass spectrometry (GC-MS) is a powerful combination for both separation and identification. atamanchemicals.comsci-hub.se

High-Performance Liquid Chromatography (HPLC) is another critical tool, particularly for the separation of enantiomers (chiral resolution). researchgate.net A reliable method for separating isoborneol enantiomers has been developed using HPLC with a chiral stationary phase, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate). atamanchemicals.comnih.govresearchgate.net This technique allows for both analytical determination and semi-preparative separation to obtain pure enantiomers, which can then be further characterized. atamanchemicals.comatamankimya.comlookchem.com

Hyphenated Techniques in Bornanol Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of complex chemical mixtures. asdlib.orghumanjournals.com For a compound like this compound, a racemic mixture of the (+)- and (-)-enantiomers of the bicyclic monoterpenoid, these techniques provide the necessary resolution and identification capabilities. The combination of chromatographic separation with mass spectrometric detection, in particular, offers unparalleled sensitivity and specificity for both qualitative and quantitative analysis. ijpsjournal.comwikipedia.org

The primary application of these techniques for 2-bornanol involves its identification in complex matrices, such as essential oils and traditional medicines, and the crucial differentiation and quantification of its various stereoisomers. nih.govnih.gov The volatility of bornanol makes Gas Chromatography-Mass Spectrometry (GC-MS) the most prevalent and powerful tool for its analysis. wikipedia.org However, Liquid Chromatography-Mass Spectrometry (LC-MS) also presents a viable, though less conventional, approach for analyzing terpenes. thermofisher.com

GC-MS is the gold standard for the analysis of volatile compounds like 2-bornanol. wikipedia.org In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. As each component elutes from the column, it enters a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. wikipedia.org

Research has demonstrated the effective use of GC-MS for identifying 2-bornanol in various plant extracts and commercial products. For instance, GC-MS analysis of Euphorbia ingens root extract identified 2-Bornanol as one of its 14 phytocompounds. Similarly, a study on the volatile constituents of Radix Flemingiae Macrophyllae utilized GC-MS to identify and quantify l-2-Bornanol. nist.gov

A significant challenge and area of focus in bornanol analysis is the separation of its stereoisomers, as synthetic borneol is often a mixture of four isomers: (+)-borneol, (-)-borneol, (+)-isoborneol, and (-)-isoborneol. nih.govresearchgate.net The enantiomeric composition is critical as it can indicate the origin (natural vs. synthetic) of the borneol. nih.govweebly.com To achieve this separation, chiral GC columns are employed. These columns contain a chiral stationary phase, often a cyclodextrin (B1172386) derivative, which interacts differently with each enantiomer, resulting in different retention times. weebly.comgcms.cz

One study successfully used a Cydex-B chiral column to determine the ratio of four borneol stereoisomers in commercial products. weebly.com Another approach involves derivatization with a chiral reagent prior to GC-MS analysis on a standard achiral column. A study established a method using chiral reagents like (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-(+)-MTPA-Cl) to derivatize the borneol stereoisomers, allowing for their separation and identification by GC-MS. nih.govresearchgate.net

Below are tables summarizing typical GC-MS conditions for the analysis of 2-bornanol.

Table 1: GC-MS Parameters for General 2-Bornanol Identification

| Parameter | Value | Reference |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | weebly.com |

| Injector Temp. | 250 °C | nih.gov |

| Oven Program | Initial 200°C for 0.5 min, ramp to 270°C at 10°C/min, then to 320°C at 3°C/min, hold 10 min | nih.gov |

| Carrier Gas | Helium | mdpi.com |

| Ionization Mode | Electron Ionization (EI) | wikipedia.org |

| MS Detector | Quadrupole | thermofisher.com |

Table 2: Chiral GC-MS Parameters for Enantioselective Analysis of Bornanol Isomers

| Parameter | Value | Reference |

|---|---|---|

| Column | Cydex-B Chiral Capillary Column | weebly.com |

| Derivatization | (R)-(+)-MTPA-Cl | nih.gov |

| Injector Temp. | 250 °C | mdpi.com |

| Oven Program | 40 °C (1 min), ramp to 120 °C at 2 °C/min, then to 210 °C at 3 °C/min (1 min) | mdpi.com |

| Carrier Gas | Nitrogen | mdpi.com |

| Ionization Mode | Electron Ionization (EI) | waters.com |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | mdpi.comwaters.com |

While GC-MS is favored for volatile terpenes, Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative, particularly for less volatile or thermally sensitive terpenoids. thermofisher.comnih.gov LC-MS combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection capabilities of mass spectrometry. asiapharmaceutics.info This technique is highly suitable for analyzing polar and large terpenoids, such as glycosylated forms, that are not amenable to GC analysis. nih.gov

For monoterpenes like 2-bornanol, LC-MS analysis is less common due to their volatility and preference for non-polar solvents which can be less compatible with some LC-MS ionization techniques. thermofisher.comnih.gov However, methods have been developed for the broader analysis of terpenes in complex mixtures. These typically employ reversed-phase chromatography with C18 or C30 columns and atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources. thermofisher.comnih.gov APCI is often more suitable for less polar compounds like monoterpenes. nih.gov

A study on the quantification of multiple terpenes and cannabinoids developed a reversed-phase LC-APCI-MS/MS method. nih.gov This approach allows for the simultaneous analysis of both volatile and non-volatile compounds without the need for derivatization. nih.gov Tandem mass spectrometry (MS/MS) is often used for enhanced selectivity and sensitivity, employing techniques like Selected Reaction Monitoring (SRM) to target specific parent-daughter ion transitions for each analyte. thermofisher.com

Table 3: General LC-MS/MS Parameters for Terpenoid Analysis

| Parameter | Value | Reference |

|---|---|---|

| LC System | UHPLC | thermofisher.com |

| Column | Reversed-phase C18 or C30 (e.g., 150 mm length) | thermofisher.comnih.gov |

| Mobile Phase | Gradient of water and methanol (B129727) or acetonitrile, sometimes with ammonium (B1175870) acetate (B1210297) buffer | thermofisher.comnih.gov |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | thermofisher.comnih.gov |

| MS Detector | Triple Quadrupole (QqQ) | thermofisher.com |

| Detection Mode | Selected Reaction Monitoring (SRM) | thermofisher.com |

Theoretical and Computational Studies on Dl 2 Bornanol

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the molecular properties of DL-2-Bornanol, a bicyclic monoterpenoid. These computational methods are instrumental in understanding its electronic structure and vibrational characteristics.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scispace.commdpi.com It is a versatile tool for predicting the physical and chemical properties of molecules like this compound. mdpi.com DFT calculations have been successfully used to analyze the electronic structure of molecules composed primarily of organic materials. mdpi.com

In the context of this compound and its isomers, DFT has been employed to calculate vibrational circular dichroism (VCD) spectra. nih.govatamankimya.com For instance, the VCD spectrum of an enantiomer of isoborneol (B83184), a stereoisomer of borneol, was found to be consistent with the DFT-calculated pattern, which helped in its configurational assignment. nih.govatamankimya.com This highlights the accuracy of DFT in predicting chiroptical properties.

The electronic properties calculated using DFT provide a foundation for understanding the reactivity and interactions of this compound. These calculations can elucidate the distribution of electron density, molecular orbitals, and electrostatic potential, which are crucial for predicting how the molecule will interact with other chemical species. rsc.org

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it undergoes constant motions and can exist in various conformations. neupsykey.com Conformational analysis involves identifying the stable arrangements of atoms in a molecule and determining their relative energies. This creates an energy landscape, a map of the molecule's potential energy as a function of its geometry. neupsykey.com

For a molecule like this compound, which has a rigid bicyclic structure, the number of low-energy conformations is limited. However, even small fluctuations in bond angles and dihedral angles can be significant. The energy landscape of a molecule is often described as funnel-shaped, with the native or most stable state at the bottom. neupsykey.com The landscape can be smooth or rugged, with multiple local minima representing different conformational substates. neupsykey.com

Computational methods can be combined with experimental data, such as that from nuclear magnetic resonance (NMR), to create detailed energy landscapes. neupsykey.comcam.ac.uk These landscapes provide a comprehensive picture of the molecule's flexibility and the pathways between different conformations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational technique for studying the physical movement of atoms and molecules over time. 3ds.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level. windows.net This method is particularly useful for understanding the dynamic nature of molecules in different environments. rsc.org

For this compound, MD simulations can be used to explore its conformational space, study its interactions with solvents, and investigate its behavior in larger systems, such as when incorporated into a membrane or interacting with a protein. rsc.orgnih.gov These simulations can reveal how the molecule's structure and dynamics are influenced by its surroundings. rsc.org

Advancements in MD, such as Gaussian accelerated Molecular Dynamics (GaMD), allow for enhanced sampling of conformational space and the calculation of free energy landscapes. 3ds.com This is crucial for understanding complex molecular processes. 3ds.comnih.gov The choice of force field, which describes the potential energy of the system, is a critical aspect of MD simulations. Popular force fields include CHARMM and AMBER. 3ds.com

In Silico Modeling for Structure-Activity Relationship Prediction

In silico modeling encompasses a range of computational techniques used to predict the biological activity or properties of a compound based on its chemical structure. nih.gov A key application of this is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.goviosrjournals.org

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. iosrjournals.org For a compound like this compound, QSAR studies could be used to predict its potential biological activities by comparing its structural and electronic properties with those of known active molecules. iosrjournals.org Descriptors used in QSAR models can include electronic properties (like HOMO and LUMO energies), lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. iosrjournals.org

These in silico models are valuable in the early stages of drug discovery and for assessing the potential toxicity of chemicals. nih.govpqri.org By predicting a compound's activity before it is synthesized and tested, these methods can save significant time and resources. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule.

For this compound, quantum chemical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants. iaea.org These predictions can aid in the assignment of experimental NMR spectra and provide insights into the molecule's three-dimensional structure. iaea.org

Vibrational spectroscopy is another area where computational predictions are highly valuable. As mentioned earlier, DFT calculations can accurately predict vibrational frequencies and intensities for infrared (IR) and Raman spectra, as well as VCD spectra for chiral molecules. nih.govatamankimya.com Comparing the calculated spectrum with the experimental one can provide strong evidence for the proposed molecular structure. nist.gov

The following table provides a summary of some computed properties for 2-Bornanol from the PubChem database. nih.gov

| Property | Value | Source |

| Molecular Weight | 154.25 g/mol | Computed by PubChem |

| XLogP3 | 2.7 | Computed by XLogP3 |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs |

| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs |

| Rotatable Bond Count | 0 | Computed by Cactvs |

| Exact Mass | 154.135765193 Da | Computed by PubChem |

| Monoisotopic Mass | 154.135765193 Da | Computed by PubChem |

| Topological Polar Surface Area | 20.2 Ų | Computed by Cactvs |

| Heavy Atom Count | 11 | Computed by PubChem |

| Complexity | 185 | Computed by Cactvs |

Biological Interactions and Mechanistic Insights of Bornanol Derivatives in Vitro and Structure Activity Relationship Focus

Investigation of Biochemical Pathways Influenced by Bornanol Derivatives

Bornanol derivatives, which are modified forms of the naturally occurring bicyclic monoterpene borneol, have been investigated for a range of pharmacological effects, including antitumor, antibacterial, and antioxidant activities. lookchem.com Research indicates that these compounds can influence various biochemical pathways. For instance, borneol and its isomer isoborneol (B83184) have been noted for their anti-inflammatory and anti-atherosclerosis properties, suggesting their involvement in pathways related to inflammation and lipid metabolism. nih.govd-nb.info

Derivatives of borneol are often synthesized to enhance specific pharmacological effects. lookchem.com For example, ester derivatives have been created to improve penetration of the blood-brain barrier. lookchem.com While direct studies on DL-2-Bornanol are limited, research on related compounds like isoborneol has shown it can specifically inhibit the glycosylation of viral polypeptides, a key step in the replication of certain viruses like herpes simplex virus 1 (HSV-1). nih.gov This suggests an interaction with the cellular machinery responsible for protein modification.

Metabolomic studies on the effects of related compounds, such as those in Oleum cinnamomi which contains monoterpenoids, have revealed influences on pathways like ABC transporters, galactose metabolism, and the pentose (B10789219) phosphate (B84403) pathway in bacteria. nih.govmdpi.com This indicates that bornanol-like structures can disrupt fundamental metabolic processes in microorganisms.

Structure-Activity Relationship (SAR) Studies of Bornanol Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for designing more potent and selective therapeutic agents. nih.govuni-bonn.de For bornanol derivatives, SAR studies have provided valuable insights into the structural features necessary for their observed biological effects.

Correlation of Stereochemistry with Biological Interaction Profiles

The stereochemistry of the bornanol scaffold, which includes the spatial arrangement of atoms, is a critical determinant of its biological activity. The bornane framework is a bridged bicyclic system with specific stereocenters. The two common isomers are borneol and isoborneol, which differ in the orientation of the hydroxyl group.

This stereochemical difference can lead to distinct biological activities. For instance, in studies on antiviral activity against HSV-1, isoborneol was found to inhibit viral glycosylation, whereas its stereoisomer, borneol, did not show the same effect. nih.gov This highlights that the specific orientation of the hydroxyl group is crucial for the interaction with the biological target, in this case, likely an enzyme or protein involved in the glycosylation pathway.

Further research into derivatives of (-)-borneol (B1667373) and (-)-isoborneol for activity against the influenza A virus has also underscored the importance of the core 1,7,7-trimethylbicyclo[2.2.1]heptan scaffold for antiviral activity. researchgate.net The specific stereoisomer used as the starting material for creating derivatives can significantly influence the efficacy of the final compound.

Impact of Functional Group Modifications on Activity

Modifying the functional groups attached to the bornanol scaffold is a common strategy to alter and enhance its biological activity. researchgate.net The hydroxyl group of bornanol is a frequent site for modification, often through esterification to create ester derivatives. lookchem.com

Studies have shown that introducing different functional groups can significantly impact the compound's properties. For example, synthesizing ester derivatives of natural borneol with various acids can lead to compounds with different biological effects. One study found that a (+)-4-methoxybenzoic acid borneol ester had a pronounced effect on opening the blood-brain barrier with lower toxicity than borneol itself. lookchem.com

In the development of antiviral agents, ester derivatives of (-)-borneol containing nitrogen-containing heterocycles, such as morpholine (B109124) or 1-methylpiperazine, have been synthesized. researchgate.net The results indicated that compounds with a morpholine fragment had the highest efficacy against the influenza A(H1N1) virus, demonstrating that the nature of the added heterocyclic ring is a key factor in determining antiviral potency. researchgate.net Similarly, in the search for agents against opportunistic infections, modifications to a related quinolinium scaffold, such as adding different substituents to the phenyl ring, resulted in varying levels of antifungal activity. nih.gov This underscores the principle that even small changes to the functional groups of a molecule can lead to significant differences in its biological interaction profile. researchgate.net

In Vitro Studies of Bornanol Derivatives on Cellular Systems

In vitro studies, which are conducted in a controlled environment outside of a living organism, are essential for elucidating the direct effects of compounds on cells and their components. Numerous in vitro studies have been performed on bornanol derivatives to understand their biological activities at the cellular level.

Biochemical Pathway Modulation by Bornanol Derivatives

In vitro research has demonstrated that bornanol derivatives can modulate various biochemical pathways within cellular systems. For example, some terpenoids and their derivatives have been shown to induce apoptosis (programmed cell death) and suppress the cell cycle in cancer cells. preprints.org This is often achieved by modulating key signaling pathways such as the PI3K/Akt, MAPK, and p53 pathways. preprints.org

In the context of antimicrobial activity, the essential oils containing borneol have shown significant effects against various bacteria and fungi. une.edu.au Metabolomic analysis of bacteria treated with related monoterpenoids has shown disruptions in fundamental metabolic pathways, including those for amino acid and carbohydrate metabolism, and the ATP-binding cassette (ABC) transporters, which are crucial for moving substances across the cell membrane. nih.govmdpi.com

Furthermore, isoborneol has been shown to specifically inhibit the glycosylation of viral proteins in cells infected with herpes simplex virus, preventing the formation of mature viral particles without significantly affecting the host cell's own protein glycosylation. nih.gov This points to a targeted modulation of a specific biochemical process utilized by the virus.

Enzymatic Inhibition or Activation Mechanisms (in vitro)

The biological effects of many compounds are due to their ability to inhibit or activate enzymes, which are proteins that catalyze biochemical reactions. wikipedia.org In vitro studies are fundamental to determining the specific mechanism of this interaction, such as competitive, non-competitive, or uncompetitive inhibition. nih.govresearchgate.net

Bornanol derivatives have been investigated as inhibitors of various enzymes. For instance, some aminoalkanol derivatives have been shown to inhibit enzymes like alkaline phosphatase, acid phosphatase, and acetylcholinesterase. mdpi.com While not directly bornanol derivatives, these studies showcase the methods used to determine enzyme inhibition kinetics.

In the context of antiviral research, isoborneol's ability to inhibit the glycosylation of viral polypeptides suggests it acts as an inhibitor of one or more enzymes in the glycosylation pathway. nih.gov Similarly, some monoterpenes have been found to inhibit human TRPA1, an ion channel that acts as a cellular sensor. thegoodscentscompany.com Studies on other natural product derivatives have identified non-competitive, allosteric mechanisms of inhibition for enzymes like thrombin, where the inhibitor binds to a site other than the active site to modulate enzyme activity. grafiati.com Such detailed mechanistic studies are crucial for the rational design of new therapeutic agents based on the bornanol scaffold. nih.gov

Applications of Dl 2 Bornanol in Organic Synthesis

DL-2-Bornanol as a Chiral Auxiliary in Asymmetric Synthesis

In the realm of stereochemistry, a chiral auxiliary is a compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. wikipedia.org The inherent chirality of the auxiliary influences the stereochemical outcome of one or more reactions, after which it can typically be removed and often recovered for reuse. wikipedia.org Chiral auxiliaries are a critical strategy for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where one enantiomer of a drug may be active while the other is inactive or even harmful. wikipedia.org

This compound and its derivatives have been effectively employed as chiral auxiliaries in various asymmetric reactions. The rigid bicyclic framework of the bornanol structure provides a well-defined steric environment that can effectively control the approach of reagents to a reactive center. This steric hindrance biases the reaction to proceed from one direction, leading to the preferential formation of one diastereomer over the other.

Key Research Findings:

Diels-Alder Reactions: Derivatives of bornanol have been utilized to induce asymmetry in Diels-Alder reactions. For instance, the use of a chiral glyoxylate (B1226380) derived from a bornanol derivative in aza-Diels-Alder reactions with cyclopentadiene (B3395910) resulted in the formation of exo-cycloadducts with high diastereoselectivity. researchgate.net

Alkylation and Aldol (B89426) Reactions: The stereodirecting influence of bornanol-based auxiliaries extends to alkylation and aldol reactions. These auxiliaries can be attached to a prochiral enolate, and their steric bulk directs the incoming electrophile to a specific face of the enolate, thereby establishing a new stereocenter with high control. nih.gov

Synthesis of Biologically Active Compounds: Chiral auxiliaries derived from natural products like terpenes, including borneol, are considered essential tools for constructing complex and biologically active molecules. nih.gov

| Reaction Type | Chiral Auxiliary | Key Feature | Reference |

|---|---|---|---|

| Aza-Diels-Alder | (1R,endo)-Benzonorbornen-2-yl glyoxylate | High diastereoselectivity for exo-cycloadducts | researchgate.net |

| Aldol Reaction | Cysteine-derived oxazolidinone | High yield and stereoselectivity for syn-aldol products | nih.gov |

| Intramolecular Cycloaddition | D-bornane-10,2-sultam derivative | Complete facial stereoselectivity | thieme-connect.de |

Use as a Chemical Intermediate for Fine Chemicals and Specialty Materials

This compound serves as a valuable starting material, or intermediate, for the synthesis of a variety of fine chemicals and specialty materials. made-in-china.compharmacompass.com Its unique chemical structure and properties make it a versatile precursor in several industrial applications.

Synthetic borneol, which is composed of borneol and isoborneol (B83184), is produced from alpha-pinene (B124742) and is noted for its cost-effectiveness compared to the natural product. foreverest.net This has led to its widespread use in pharmaceuticals, flavors and fragrances, food, and daily chemical industries. foreverest.net For instance, it is used to formulate scents like peppermint, white lemon, camphor (B46023), and lavender in perfumes and colognes. foreverest.net

The conversion of this compound to other chemical entities is a key aspect of its utility. For example, it can be oxidized to camphor, a widely used compound with applications ranging from a plasticizer for nitrocellulose to a moth repellent and a component in topical medications. atamankimya.com Furthermore, derivatives of isoborneol are synthesized for use as chiral ligands in asymmetric synthesis. atamankimya.com

| Product Category | Specific Application/Product | Reference |

|---|---|---|

| Flavors & Fragrances | Formulation of peppermint, white lemon, nut, camphor, pine, herbal, and lavender notes | foreverest.net |

| Pharmaceuticals | Ingredient in traditional Chinese medicine and modern pharmacology | foreverest.net |

| Daily Chemicals | Component in personal care products (e.g., skin and hair care for cooling effects), household cleaners, and air fresheners | foreverest.net |

| Specialty Chemicals | Synthesis of camphor and isobornyl acetate (B1210297) | atamankimya.com |

Role in the Synthesis of Terpenoid-Derived Compounds

This compound is itself a terpenoid and plays a significant role in the synthesis of other, often more complex, terpenoid-derived compounds. wikipedia.org Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. slideshare.net They exhibit a wide range of biological activities and are often targets for total synthesis.

The biosynthesis of terpenoids involves the precursors dimethylallyl pyrophosphate (DMAPP) and isopentenyl diphosphate (B83284) (IPP). nih.gov In the laboratory, chemists often utilize existing terpene frameworks, such as that of bornanol, as a starting point for the synthesis of other terpenoids. This approach, known as a chiron approach, takes advantage of the pre-existing stereochemistry and carbon skeleton of the starting material, often simplifying the synthetic route.

For example, the rigid bicyclic structure of bornanol can be chemically modified through a series of reactions to introduce new functional groups and alter the carbon skeleton, leading to the formation of different terpenoid structures. The stereochemistry of the hydroxyl group in bornanol can be exploited to direct reactions to specific positions on the molecule.

Catalyst Ligand Development Utilizing Bornanol Backbones

The development of new and efficient catalysts is a cornerstone of modern organic synthesis. Ligands, which are molecules that bind to a central metal atom, play a crucial role in determining the activity and selectivity of a catalyst. numberanalytics.com The steric and electronic properties of a ligand can be fine-tuned to optimize the performance of a metal catalyst for a specific chemical transformation. numberanalytics.com

The rigid and chiral backbone of bornanol makes it an attractive scaffold for the design of new chiral ligands for asymmetric catalysis. By attaching coordinating groups (such as phosphines or nitrogen-containing heterocycles) to the bornanol framework, chemists can create a chiral environment around a metal center. wikipedia.orgalfachemic.com This chiral environment can then influence the stereochemical outcome of a catalytic reaction, leading to the formation of one enantiomer of the product in excess.

Examples of Ligand Types and Applications:

Phosphine (B1218219) Ligands: Dialkylbiaryl phosphine ligands, often referred to as Buchwald ligands, have been instrumental in the development of highly active palladium catalysts for cross-coupling reactions. wikipedia.orgsigmaaldrich.com While not directly derived from bornanol in all cases, the principle of using a bulky, electron-rich ligand to enhance catalytic activity is relevant. The bornanol scaffold can be used to create novel phosphine ligands with unique steric and electronic properties.

Nitrogen-Based Ligands: Pyridine-containing ligands are another important class of ligands used in catalysis. alfachemic.com The bornanol framework can be functionalized with pyridine (B92270) or other nitrogen-containing groups to create chiral ligands for a variety of metal-catalyzed reactions, including hydrogenations and hydroformylations.

Boron-Bridged Ligands: A novel class of anionic, boron-bridged bisoxazoline (borabox) ligands has been developed for asymmetric catalysis. organic-chemistry.org These ligands have shown significant potential in reactions such as cyclopropanation and the desymmetrization of meso diols. organic-chemistry.org The development of bornanol-based analogues of such ligands is an active area of research.

Environmental Fate and Biodegradation of Bornanol

Biotransformation Pathways of Bornanol in Environmental Systems

Biodegradation is a significant process in the environmental fate of bornanol in both soil and water. nih.gov Studies have demonstrated that various microorganisms, particularly soil bacteria from the Pseudomonas genus, are capable of utilizing bornanol as a sole carbon source. asm.org

The primary biotransformation pathway begins with the oxidation of the hydroxyl group of bornanol to form camphor (B46023). asm.org This initial and rate-limiting step is catalyzed by the enzyme borneol dehydrogenase (BDH). researchgate.netresearchgate.net The resulting camphor is a key intermediate that can then enter a well-established camphor degradation pathway within the microorganism. asm.org Subsequent steps in the camphor catabolic pathway involve monooxygenase enzymes, such as camphor-5-monooxygenase, which hydroxylates the camphor molecule. asm.orgresearchgate.net This is followed by further oxidation by dehydrogenases, leading to the formation of compounds like 2,5-diketocamphane. nih.govasm.org These enzymatic reactions effectively break down the bicyclic structure of bornanol, transforming it into metabolites that can be funneled into the central metabolic pathways of the bacteria.

Research has identified specific strains, such as Pseudomonas sp. TCU-HL1 and Pseudomonas monteilii TCU-CK1, that are efficient in this degradation process. nih.govresearchgate.net These organisms possess the necessary genetic operons that code for the enzymes required for the entire borneol/camphor degradation cascade. nih.gov The efficiency of this biodegradation is highlighted by studies using the Japanese MITI test, where bornanol achieved 97% of its theoretical biochemical oxygen demand (BOD) within four weeks, indicating it is readily biodegradable in aquatic environments.

| Step | Enzyme | Substrate | Product | Microorganism Example |

|---|---|---|---|---|

| 1: Oxidation | Borneol Dehydrogenase (BDH) | DL-2-Bornanol | Camphor | Pseudomonas sp. TCU-HL1 asm.org |

| 2: Hydroxylation | Camphor-5-monooxygenase | Camphor | 5-exo-hydroxycamphor | Pseudomonas sp. TCU-HL1 researchgate.net |

| 3: Oxidation | 5-exo-hydroxycamphor dehydrogenase | 5-exo-hydroxycamphor | 2,5-diketocamphane | Pseudomonas sp. TCU-HL1 asm.org |

Studies on Abiotic Degradation of Bornanol

In addition to biodegradation, abiotic processes contribute to the transformation of bornanol in the environment, particularly in the atmosphere. The primary abiotic degradation pathway in the air is its reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov

The rate constant for the vapor-phase reaction of bornanol with hydroxyl radicals has been estimated, providing a basis for calculating its atmospheric half-life. nih.gov With a rate constant of 1.14 x 10⁻¹¹ cm³/molecule-sec at 25°C, the atmospheric half-life of bornanol is estimated to be approximately 1.4 days, assuming an average atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov This relatively short half-life suggests that bornanol released into the atmosphere is unlikely to persist for long periods or undergo long-range transport.

In aquatic environments, other abiotic processes such as hydrolysis and photolysis are considered. However, due to the chemical structure of bornanol—a stable bicyclic alcohol—it is not expected to undergo hydrolysis under typical environmental conditions of pH and temperature. nih.gov While direct photolysis by sunlight is a potential degradation pathway for some organic compounds in surface waters, specific studies detailing the rate and products of bornanol photolysis are not extensively documented in the literature. umn.eduresearchgate.net The potential for indirect photolysis, mediated by other substances in the water like dissolved organic matter, also exists but requires further investigation specific to bornanol. researchgate.net

| Environmental Compartment | Degradation Process | Parameter | Value |

|---|---|---|---|

| Atmosphere | Reaction with •OH Radicals | Rate Constant (at 25°C) | 1.14 x 10⁻¹¹ cm³/molecule-sec nih.gov |

| Atmosphere | Reaction with •OH Radicals | Estimated Half-Life | ~1.4 days nih.gov |

| Water | Hydrolysis | Significance | Not expected to be significant nih.gov |

Environmental Monitoring and Analytical Methods for Bornanol Detection

Effective environmental monitoring of this compound relies on sensitive and specific analytical methods capable of detecting and quantifying the compound in complex matrices such as water, soil, and air. The primary technique used for the analysis of bornanol and other volatile monoterpenoids is gas chromatography (GC) coupled with a detector, most commonly a mass spectrometer (MS) or a flame ionization detector (FID).

For water and soil samples, a sample preparation step is typically required to extract and concentrate the analyte before instrumental analysis. Common extraction techniques include liquid-liquid extraction (LLE) with an organic solvent like ethyl acetate (B1210297) or hexane, and solid-phase extraction (SPE), which uses a sorbent material to isolate the compound of interest from the sample matrix. researchgate.netnih.gov For air sampling, bornanol can be collected by drawing a known volume of air through sorbent tubes, from which the compound is later thermally desorbed or solvent-eluted for GC analysis. cdc.gov

The use of GC-MS provides high selectivity and sensitivity, allowing for definitive identification based on both the retention time of the compound on the GC column and its unique mass spectrum. researchgate.netnih.gov Chiral columns can be employed in GC to separate the different stereoisomers of bornanol. researchgate.net Method validation typically establishes parameters such as the limit of detection (LOD) and limit of quantitation (LOQ). For borneol analysis in biological plasma using GC-MS/MS, an LOQ of 10.0 ng/mL has been reported, demonstrating the high sensitivity achievable with modern instrumentation, which is applicable to environmental samples. nih.gov

| Parameter | Description | Example |

|---|---|---|

| Analytical Technique | Primary instrument for separation and detection. | Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov |

| Sample Preparation (Water/Soil) | Method to extract and concentrate bornanol from the matrix. | Liquid-Liquid Extraction (LLE) with ethyl acetate nih.gov |

| Sample Preparation (Air) | Method to capture bornanol from the atmosphere. | Sorbent tube collection cdc.gov |

| GC Column | Stationary phase used for chromatographic separation. | HP-5MS capillary column nih.gov |

| Detection Mode | Method of ion monitoring in mass spectrometry. | Multiple Reaction Monitoring (MRM) for tandem MS nih.gov |

| Reported LOQ | Lowest concentration that can be reliably quantified. | 10.0 ng/mL (in plasma, indicative of sensitivity) nih.gov |

Future Research Directions and Advanced Methodological Integration

Development of Novel Stereoselective Synthetic Routes

The synthesis of specific stereoisomers of 2-bornanol is critical for its application, particularly in areas requiring chiral specificity. While traditional methods like the reduction of camphor (B46023) exist, future research is focused on developing more efficient and highly selective synthetic pathways. numberanalytics.com The complexity of isoborneol's structure, with its multiple stereocenters, presents a significant challenge in achieving high stereoselectivity and yield. numberanalytics.com

Key areas for future development include:

Chemoenzymatic Synthesis : This approach utilizes enzymes to catalyze specific reactions, offering the potential for improved efficiency and stereoselectivity in isoborneol (B83184) synthesis. numberanalytics.com For instance, enzymes can be employed for kinetic resolution, where one enantiomer in a racemic mixture reacts faster than the other. An example is the use of an esterase from Burkholderia gladioli to resolve an isobornyl ester, yielding pure (+)-isoborneol. nih.gov